Oxyacanthine Sulfate

Description

Overview of Bisbenzylisoquinoline Alkaloids and Research Significance

Bisbenzylisoquinoline alkaloids (BBIAs) are a large and structurally diverse group of natural products, with over 500 identified compounds. wikipedia.org They are formed by the oxidative coupling of two benzylisoquinoline units. oup.com This unique structural feature contributes to their wide range of pharmacological activities.

Natural products have historically been a cornerstone of drug discovery, with a significant percentage of approved pharmaceuticals being derived from or inspired by natural sources. biorxiv.org BBIAs, in particular, have demonstrated a variety of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities. nih.gov For instance, tetrandrine (B1684364), another BBIA, has been investigated for its analgesic and antipyretic properties. wikipedia.org The exploration of BBIAs like oxyacanthine (B1194922) is part of a broader effort to identify novel therapeutic agents from nature's vast chemical library. nih.gov

Table 1: Selected Bisbenzylisoquinoline Alkaloids and Their Investigated Pharmacological Activities

| Alkaloid | Investigated Pharmacological Activity |

|---|---|

| Oxyacanthine | Sympatholytic, Vasodilator wikipedia.org |

| Tetrandrine | Analgesic, Antipyretic wikipedia.org |

| Tubocurarine | Muscle Relaxant wikipedia.org |

| Dauricine | Calcium Channel Blocker, Antiarrhythmic oup.comoup.com |

| Berbamine (B205283) | Potential anti-SARS-CoV-2 activity nih.gov |

Beyond its direct therapeutic potential, Oxyacanthine Sulfate (B86663) serves as a valuable research probe. Its specific interactions with biological targets can help elucidate complex cellular mechanisms. For example, studies on similar alkaloids like berberine (B55584) have revealed mechanisms of action that include the inhibition of enzymes and the modulation of signaling pathways. mdpi.com By studying the effects of Oxyacanthine Sulfate, researchers can gain insights into the structure-activity relationships of BBIAs and identify new targets for drug development. In silico studies have explored the binding mechanism of oxyacanthine with the main protease of SARS-CoV-2, suggesting its potential as an inhibitor. nih.govbiorxiv.org

Current Gaps and Future Research Directions in this compound Investigations

Despite the growing interest in this compound, several challenges and unanswered questions remain, paving the way for future research.

A significant hurdle in the study of natural products is the accurate identification and characterization of the compounds of interest. Instances of misidentification of oxyacanthine as its isomer, berbamine, have been reported by multiple vendors, highlighting the need for rigorous analytical techniques. biorxiv.org Advanced methods like microcrystal electron diffraction (MicroED) are being employed to definitively determine the crystal structures of these compounds, which is crucial for understanding their properties and ensuring the repeatability of research findings. biorxiv.orgbiorxiv.orgnih.gov Such precise structural information is essential for reliable in silico docking studies and for understanding how different polymorphic forms might influence biological activity. biorxiv.org

Future research on this compound will likely focus on several key areas to deepen our understanding of its pharmacological effects. A primary objective is to fully elucidate its mechanism of action at the molecular level. While some BBIAs are known to act as calcium channel blockers or have sympatholytic effects, the precise targets of this compound are not yet fully characterized. wikipedia.orgoup.com

Furthermore, the development of synthetic derivatives of oxyacanthine is a promising avenue for improving its pharmacological properties. nih.gov By modifying the core structure, researchers aim to enhance potency, selectivity, and pharmacokinetic profiles. Recent efforts have already yielded derivatives with potent anti-SARS-CoV-2 activity in vitro. nih.gov Continued interdisciplinary collaboration between chemists, pharmacologists, and structural biologists will be essential to unlock the full therapeutic potential of this compound and other bisbenzylisoquinoline alkaloids.

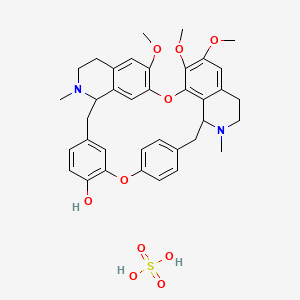

Structure

3D Structure of Parent

Properties

IUPAC Name |

sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6.H2O4S/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;1-5(2,3)4/h6-11,18-21,28-29,40H,12-17H2,1-5H3;(H2,1,2,3,4)/t28-,29+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDPKTOSXUDJIY-XZVFQGBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Research Methodologies for Oxyacanthine Sulfate Investigations

Spectroscopic and Crystallographic Techniques for Structural Confirmation

The definitive elucidation of the three-dimensional structure of oxyacanthine (B1194922) sulfate (B86663), including its stereochemistry and solid-state conformation, relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for determining the molecular structure of bisbenzylisoquinoline alkaloids like oxyacanthine. Due to the complex, macrocyclic structure containing multiple chiral centers and stereochemical relationships, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for full spectral assignment.

The conformational analysis of oxyacanthine is particularly challenging. Recent studies on oxyacanthine dihydrochloride (B599025) monohydrate have revealed the existence of polymorphs that differ primarily in the conformation of one of the tetrahydroisoquinoline (TIQ) rings. biorxiv.org One polymorph exhibits a TIQ ring conformation that is intermediate between a half-chair and a half-boat, while the other adopts a distinct half-boat conformation. biorxiv.org These subtle conformational differences are critical as they can influence the molecule's interaction with biological targets. It is noteworthy that oxyacanthine and its isomer, berbamine (B205283), are notoriously difficult to distinguish by NMR alone due to their highly similar spectra, which has historically led to misidentification of commercial samples. biorxiv.org

While a complete, publicly available assigned NMR dataset for oxyacanthine sulfate is not prevalent, the data for the parent compound, oxyacanthine, serves as the foundational reference. The addition of a sulfate group would be expected to induce chemical shift changes in nearby protons and carbons, which could be precisely mapped using advanced NMR techniques to confirm the site of sulfation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Bisbenzylisoquinoline Alkaloid Scaffolds (Note: This table is illustrative of typical chemical shift ranges for the core structure. Actual values for this compound may vary.)

| Atom Position | Typical ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift (ppm) |

| C-1 | ~65 | ~4.0 (d) |

| C-5 | ~128 | ~6.6 (s) |

| C-6 | ~148 (methoxy-substituted) | - |

| C-7 | ~147 (ether-linked) | - |

| C-8 | ~122 | ~6.1 (s) |

| N-CH₃ | ~42 | ~2.5 (s) |

| O-CH₃ | ~56 | ~3.8 (s) |

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the absolute three-dimensional structure of complex molecules like oxyacanthine. otago.ac.nz This technique provides precise information on bond lengths, bond angles, and the absolute configuration of all chiral centers, which is crucial for understanding structure-activity relationships.

A recent investigation successfully determined the crystal structures of two polymorphs of oxyacanthine dihydrochloride monohydrate using microcrystal electron diffraction (MicroED), a technique analogous to SC-XRD but suitable for much smaller crystals. biorxiv.org This analysis not only confirmed the molecular connectivity and the R/S configuration of the chiral centers but also revealed the distinct conformational states of the tetrahydroisoquinoline rings in the solid state. biorxiv.org The crystallographic data provides an unambiguous structural benchmark for oxyacanthine. The structure of the sulfate salt would be determined in a similar manner, with the position of the sulfate counter-ion and its interactions (e.g., hydrogen bonding) with the oxyacanthine cation being clearly resolved.

Table 2: Crystallographic Data for Oxyacanthine Dihydrochloride Monohydrate (Polymorph 1A) (Data sourced from Wu et al., 2025) biorxiv.org

| Parameter | Value |

| Formula | C₃₇H₄₅Cl₂N₂O₈ |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.1523(3) |

| b (Å) | 18.6678(6) |

| c (Å) | 19.3364(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3666.1(2) |

| Z | 4 |

Chromatographic and Mass Spectrometric Approaches for Purity Assessment and Characterization

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the premier technique for assessing the purity of this compound and confirming its molecular weight and formula.

Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of bisbenzylisoquinoline alkaloids. rsc.org Method development involves optimizing the stationary phase (typically C18), mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), and detector wavelength to achieve optimal separation from isomers like berbamine and any potential impurities. rsc.orgbellbrooklabs.com Purity is determined by calculating the peak area percentage of the main compound relative to all other detected peaks.

Mass spectrometry provides essential information for structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula with high accuracy. biorxiv.org For this compound, the expected mass would correspond to the protonated molecule [C₃₇H₄₀N₂O₆ + H + HSO₄]⁺ or related adducts.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, characteristic structural motifs can be identified. For bisbenzylisoquinoline alkaloids, common fragmentation pathways involve cleavage of the diaryl ether linkages and the isoquinoline (B145761) rings, providing a structural fingerprint. The addition of a sulfate group would introduce a characteristic neutral loss of SO₃ (80 Da) or H₂SO₄ (98 Da) during fragmentation, aiding in its identification.

Table 3: Representative Mass Spectrometry Data for Oxyacanthine Analysis

| Analysis Type | Ion | m/z (Daltons) | Information Provided |

| HRMS | [M+H]⁺ | 609.2965 | High-accuracy mass confirms elemental formula (C₃₇H₄₁N₂O₆) |

| MS/MS | Parent Ion | 609.3 | Selected for fragmentation |

| MS/MS | Fragment Ion | Varies | Corresponds to cleavage of ether bonds and isoquinoline rings |

| MS/MS (Sulfate) | Neutral Loss | -80 or -98 | Indicates presence and loss of the sulfate moiety |

Quantitative Analytical Techniques in Biochemical and Biological Studies

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and mechanistic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. plu.mxresearchgate.net

A typical quantitative LC-MS/MS method involves extracting the analyte from a biological sample (e.g., plasma, tissue homogenate), followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. plu.mx In MRM, specific precursor-to-product ion transitions for this compound and an internal standard are monitored, providing exceptional selectivity and minimizing interference from the complex biological matrix. The method must be rigorously validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and stability. researchgate.net

Application in High-Resolution Biochemical Assay Development

The development of high-resolution biochemical assays is crucial for identifying and characterizing the molecular targets of this compound and elucidating its mechanism of action. bpsbioscience.com Such assays are fundamental in drug discovery for screening compound libraries and performing structure-activity relationship (SAR) studies. bellbrooklabs.com

Research has demonstrated that oxyacanthine exhibits inhibitory activity against certain enzymes. For instance, it has shown potent in vitro inhibition of urease, an enzyme implicated in pathologies induced by H. pylori. manchester.ac.uk In one study, oxyacanthine displayed a half-maximal inhibitory concentration (IC₅₀) of 6.35 ± 0.34 µg/mL against jack bean urease. manchester.ac.uk

Developing a high-resolution assay for a target like urease, or other potential targets, would involve several key steps:

Optimization of Reaction Conditions: This includes determining the optimal pH, temperature, and buffer components for enzyme activity, as well as the Michaelis-Menten constant (Kₘ) for the substrate to ensure the assay is run under appropriate kinetic conditions.

Selection of Detection Method: A sensitive and robust detection method is chosen to measure either the consumption of a substrate or the formation of a product. This could be a colorimetric, fluorometric, or luminescent readout compatible with high-throughput screening (HTS) formats.

Assay Validation: The assay is validated for its suitability in HTS by determining statistical parameters like the Z'-factor, which measures the signal-to-background ratio and variability. A Z'-factor above 0.5 is generally considered excellent for screening. nih.gov

By employing such a validated, high-resolution assay, the inhibitory potency (IC₅₀) of this compound and its analogs can be precisely determined, and detailed kinetic studies can be performed to understand the mechanism of inhibition (e.g., competitive, non-competitive).

Table 4: Example of Biochemical Assay Data for Oxyacanthine

| Enzyme Target | Assay Principle | Measured Parameter | Result | Reference |

| Jack Bean Urease | Colorimetric (Berthelot method) | Ammonia production | IC₅₀: 6.35 ± 0.34 µg/mL | Ali et al. (2018) manchester.ac.uk |

Investigation of Molecular and Cellular Mechanisms of Action of Oxyacanthine Sulfate

Theoretical Frameworks for Mechanism Elucidation

Analysis of Toxicant-Target Interactions and Subsequent Cellular Perturbations

The fundamental understanding of chemical toxicity posits that a toxicant interacts with specific molecular targets within cells, leading to cellular dysfunction and perturbations [2, 11, 13 of initial search]. These interactions can range from binding to enzymes and receptors to altering cellular signaling pathways or damaging biomolecules like DNA and proteins. Subsequent cellular perturbations manifest as altered cell function, dysregulated gene expression, or changes in metabolic processes researchgate.net.

Research on oxyacanthine (B1194922), the parent compound, provides insights into potential interaction mechanisms and cellular perturbations that may also apply to Oxyacanthine Sulfate (B86663).

Enzyme Inhibition: Oxyacanthine has been identified as a potent inhibitor of urease, an enzyme implicated in various pathological conditions. In vitro studies have reported significant urease inhibitory activity, with half-maximum inhibitory concentrations (IC50) determined for oxyacanthine. This interaction perturbs the normal function of the urease enzyme, potentially mitigating its pathological effects.

| Target Enzyme | Compound | IC50 Value (µg/mL) | Reference |

| Urease | Oxyacanthine | 6.35 | [1, 2, 3 of current search] |

| Urease | Tetrandrine (B1684364) | 5.51 | [1, 2, 3 of current search] |

Viral Protease Inhibition (In Silico): In silico studies have investigated the interaction of oxyacanthine with the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. These studies suggest that oxyacanthine exhibits high affinity and favorable intermolecular interactions with the Mpro's catalytic residues (His41 and Cys145). The binding energy calculations indicate a strong interaction, suggesting that oxyacanthine could perturb viral protease function.

| Target Protein | Compound | Binding Energy (kcal/mol) | Key Interactions | Reference |

| SARS-CoV-2 Mpro | Oxyacanthine | -33.35 | Favorable interactions with catalytic residues | [4, 5 of current search] |

| SARS-CoV-2 Mpro | Oxyacanthine | -8.2 | Hydrogen bonds with Glu166 and His41 | [6 of current search] |

Antioxidant Activity: Oxyacanthine has demonstrated significant antioxidant properties, including scavenging free radicals and inhibiting lipid peroxidation [8 of current search]. This activity can be viewed as a cellular perturbation that mitigates oxidative stress, thereby protecting cellular components from damage.

Signaling Pathway Modulation: Research indicates that oxyacanthine can modulate key cellular signaling pathways, such as the NF-κB and MEK/ERK pathways [13 of initial search, 27, 30, 31 of current search]. These pathways are central to inflammatory responses, cell proliferation, and survival. By influencing these pathways, oxyacanthine can alter cellular behavior and responses to various stimuli.

Role of Intrinsic Cellular Repair Mechanisms in Response to Compound Exposure

Cells possess intrinsic mechanisms to detect and repair damage to their molecular components, particularly DNA, to maintain genomic integrity and cellular function. Exposure to exogenous agents or internal metabolic processes can lead to DNA damage, which, if unrepaired, can result in mutations, cellular dysfunction, or cell death [10, 15, 20, 22 of current search].

Several DNA repair pathways are critical for cellular homeostasis:

Base Excision Repair (BER): Primarily responsible for repairing small, non-bulky lesions, including those caused by oxidative damage to DNA bases [10, 12, 15, 16, 22 of current search].

Nucleotide Excision Repair (NER): Repairs bulky DNA lesions that distort the DNA helix, often induced by UV radiation or certain chemical agents [10, 15, 16, 20 of current search].

Mismatch Repair (MMR): Corrects errors in DNA replication, such as mismatched base pairs or small insertions/deletions [10, 16, 20 of current search].

Double-Strand Break (DSB) Repair: Includes Non-Homologous End Joining (NHEJ), an error-prone mechanism, and Homologous Recombination (HR), a more accurate pathway that uses a template for repair [10, 14, 16, 20, 22 of current search].

While research on oxyacanthine suggests it can interact with cellular targets and modulate signaling pathways, there is a notable lack of specific studies detailing how Oxyacanthine Sulfate directly interacts with or modulates these intrinsic cellular repair mechanisms. The general understanding of cellular responses to potential damage or stress implies that cells would activate these repair pathways. However, direct evidence linking this compound to the induction, inhibition, or specific modulation of BER, NER, or DSB repair pathways in response to its exposure is not available in the reviewed literature. The compound's antioxidant properties might indirectly influence the cellular environment by reducing oxidative DNA damage, which would then engage repair mechanisms like BER. Nevertheless, direct evidence of this compound's role as an effector or modulator of these repair pathways remains to be elucidated.

Pre Clinical Pharmacological and Biological Activity Assessments of Oxyacanthine Sulfate

In Vitro Methodologies for Efficacy and Potency Determination

In vitro studies are crucial for the initial assessment of a compound's biological effects in a controlled laboratory setting. These methods provide foundational data on efficacy and potency before advancing to more complex biological systems.

Cell-Based Assays for Biological Activity Evaluation

Cell-based assays are fundamental in evaluating the biological activity of oxyacanthine (B1194922) sulfate (B86663). These assays have been instrumental in identifying its potential as an antimicrobial and antiproliferative agent.

One study investigated the bacteriostatic and bactericidal activities of oxyacanthine sulfate against nine different oral bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.0156% to over 0.0625%. The minimum bactericidal concentrations (MBCs) were in a similar range, suggesting a bactericidal mode of action. The most susceptible bacterium identified was Porphyromonas gingivalis. nih.gov

In another study, bioassay-guided fractionation of Berberis glaucocarpa root bark led to the isolation of oxyacanthine. The isolated compound displayed excellent urease enzyme inhibition properties in vitro, with an IC50 value of 6.35 µg/mL. Furthermore, it showed minimal cytotoxicity against THP-1 monocytic cells. nih.gov

A separate investigation using a high-throughput screening of a natural product library, which included this compound, aimed to identify compounds that inhibit biofilm formation by Staphylococcus aureus. doria.fi While the specific inhibitory percentage for this compound was not detailed as a top hit, its inclusion in such screens highlights its evaluation for antibacterial properties. doria.fi Additionally, some studies have noted the antiproliferative activity of oxyacanthine against human breast cancer cell lines (MDA-MB-231 and MCF-7). mdpi.com

High-Throughput Screening Platforms for Lead Identification

High-throughput screening (HTS) platforms are essential for rapidly screening large libraries of compounds to identify potential drug leads. Oxyacanthine has been included in such screening efforts to discover novel therapeutic agents.

For instance, HTS has been employed to identify potent broad-spectrum inhibitors of coronaviruses. mdpi.com While specific results for oxyacanthine were not the primary focus of the publication, its family of bis-benzylisoquinoline alkaloids has been a subject of these screens. mdpi.com The development of HTS assays is a critical first step in the drug discovery process, allowing for the efficient evaluation of numerous compounds. doria.fi The goal of these platforms is to identify "hits" or lead compounds that can be further optimized for increased potency and other desirable pharmacological properties. dokumen.pub HTS methodologies have significantly accelerated the initial phases of drug discovery by enabling the rapid assessment of large and diverse chemical libraries against specific biological targets. doria.fi

In Silico Computational Models for Predictive Pharmacology

In silico models offer a computational approach to predict the pharmacological properties of compounds, saving time and resources in the drug discovery pipeline. These methods are used to analyze interactions between a compound and its biological target at a molecular level.

Molecular Docking Simulations for Ligand-Target Binding Affinity Analysis

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. Several in silico studies have utilized this method to explore the therapeutic potential of oxyacanthine.

One study identified oxyacanthine from Berberis asiatica as a potential anti-SARS-CoV-2 compound. Molecular docking simulations showed that oxyacanthine has a high binding affinity for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. researchgate.netnih.govnih.gov The calculated binding energy for oxyacanthine was -33.35 kcal/mol, indicating a strong interaction with the Mpro active site. mdpi.comnih.gov These interactions involved key catalytic residues, suggesting that oxyacanthine could act as a potent inhibitor of the enzyme. researchgate.netnih.govnih.gov

Another molecular docking analysis investigated the interaction of oxyacanthine with cyclooxygenase-2 (COX-2), a protein associated with inflammation and cancer. The results showed that oxyacanthine exhibited a strong binding affinity to COX-2, with a low E-value of -353.95 KJ/mol, suggesting it could be a potential inhibitor. nih.govsemanticscholar.org

In a different in silico investigation, oxyacanthine was docked against the NACHT/PYD domain of the NLRP3 inflammasome, a key player in inflammatory responses. The study revealed that oxyacanthine had one of the most favorable binding energies, below -10 Kcal/mol, indicating a strong potential to inhibit this inflammatory pathway. researchgate.netnih.gov

The table below summarizes the binding affinities of oxyacanthine with various protein targets as determined by molecular docking simulations.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Docking Software |

| SARS-CoV-2 Mpro | Oxyacanthine | -33.35 | AutoDock Vina |

| COX-2 | Oxyacanthine | -353.95 (E-value in KJ/mol) | Hex 8.0.0 |

| NLRP3 Inflammasome | Oxyacanthine | < -10 | Not Specified |

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of ligand-protein complexes.

In the context of SARS-CoV-2 research, MD simulations were performed on the complex of oxyacanthine bound to the main protease (Mpro). The simulations demonstrated that the Mpro-oxyacanthine complex was more stable, less fluctuating, and more compact compared to the reference complex. researchgate.netnih.govnih.gov The stability of this complex was further supported by the calculation of binding free energy using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, which yielded a value of -33.35 kcal/mol for oxyacanthine. researchgate.netnih.gov These findings suggest that oxyacanthine can stably bind to and potentially inhibit the function of Mpro. researchgate.netnih.gov

Similarly, a study investigating potential inhibitors for the nucleocapsid protein of SARS-CoV-2 included oxyacanthine in its virtual screening. Subsequent MD simulations of the docked complexes were conducted for 100 ns to assess their stability. researchid.co

Predictive Modeling for Potential Biological Effects

Predictive modeling uses computational algorithms to forecast the biological effects of compounds based on their chemical structure and other properties.

In silico studies have predicted that oxyacanthine possesses drug-like and non-toxic properties. researchgate.netnih.gov These predictions are valuable for assessing the potential of a compound to be developed into a therapeutic agent. One study focusing on the NLRP3 inflammasome used computational approaches to predict that certain alkaloids, including oxyacanthine, could modulate inflammatory proteins and support host immunity. researchgate.netnih.gov These predictive models help to prioritize compounds for further experimental validation. nih.gov

In Vivo Animal Model Research in Defined Disease Contexts

The study of this compound in living organisms is crucial for understanding its potential therapeutic effects. This section delves into the specifics of in vivo animal model research.

Rationale for Appropriate Animal Model Selection and Validation

The selection of an appropriate animal model is a critical first step in preclinical research, as it directly impacts the translational relevance of the findings to human diseases. scantox.comnih.gov For investigating the therapeutic potential of compounds like this compound, a bisbenzylisoquinoline alkaloid, researchers choose animal models that mimic the pathology and symptoms of specific human diseases. ismni.orgopenaccessjournals.com

Important criteria for model selection include its capacity to predict efficacy in humans, the ease of performing the model, reproducibility of data, and a reasonable test period duration. ismni.org For instance, in the context of inflammatory conditions like rheumatoid arthritis, rodent models such as rat adjuvant arthritis and collagen-induced arthritis are well-established due to their proven track record in predicting the activity of anti-arthritic drugs in humans. ismni.org Similarly, for studying antiviral properties, models like porcine epidemic diarrhea virus (PEDV) infected piglets or infectious bronchitis virus (IBV) in chicken embryos are utilized. nih.govallenpress.com

Validation of these models is essential to ensure they accurately reflect the human condition. This involves comparing the morphological and pathological similarities between the animal model and the human disease. ismni.org The use of genetically altered or induced disease animal models is also a common practice to advance the understanding of complex diseases and for drug efficacy analysis. scantox.com

Strategic Experimental Design and Implementation of Control Groups

A robust experimental design is fundamental for obtaining reliable and reproducible results in in vivo studies. This includes the strategic implementation of control groups to serve as a baseline for comparison. Typically, a vehicle group, which receives the administration medium without the test compound, is included to account for any effects of the vehicle itself. nih.gov

The design often involves randomly dividing the animals into different groups, including a control group and one or more treatment groups receiving different doses of the compound being studied. nih.gov For example, in a study evaluating the anti-PEDV activity of a compound, mice were randomly divided into a vehicle group and groups administered with varying concentrations of the compound. nih.gov This allows for the assessment of a dose-response relationship. Furthermore, positive control groups, which receive a known effective treatment, can be included to validate the experimental model and provide a benchmark for the efficacy of the test compound.

Evaluation of Efficacy in Physiologically Relevant Animal Models

The efficacy of this compound and related alkaloids is evaluated in animal models that are physiologically relevant to the targeted disease. For instance, in studies investigating anti-inflammatory properties, models of arthritis are used where parameters like paw edema and inflammatory markers are measured. mdpi.comresearchgate.net The effectiveness of a treatment is often determined by its ability to reduce these disease indicators compared to the control group.

In antiviral research, efficacy is assessed by measuring the reduction in viral load or the improvement in survival rates in infected animals. For example, the anti-PEDV activity of cepharanthine (B1668398), a related bisbenzylisoquinoline alkaloid, was evaluated in piglets by monitoring clinical signs, fecal viral shedding, and viral load in tissues. nih.gov Similarly, the anti-IBV effects of cepharanthine were studied in chicken embryos by observing the mortality rate. allenpress.com

The following interactive data table summarizes findings from various in vivo studies on bisbenzylisoquinoline alkaloids, illustrating the types of animal models used and the observed effects.

Cross-Species Comparisons and Considerations for Translational Relevance

Translating findings from animal models to humans is a significant challenge in drug development. plos.org While animal models provide invaluable insights, physiological and metabolic differences between species can lead to discrepancies in drug efficacy and toxicity. jabonline.in Therefore, cross-species comparisons are important to assess the potential for successful clinical translation.

For instance, while a compound might show potent activity in a rodent model, its effects in a non-human primate or ultimately in humans could differ. nih.gov Researchers must carefully consider factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) across different species. researchgate.net The choice of animal model should ideally reflect human physiology as closely as possible for the disease being studied. For example, sheep are considered a good model for pelvic organ prolapse studies due to similarities in their reproductive system to humans. nih.gov

In silico methods, such as molecular docking studies, can also aid in predicting the activity of compounds across species by analyzing their interaction with protein targets, which can be conserved or varied among different organisms. researchgate.netnih.gov

Ex Vivo and In Situ Biological Investigations

Ex vivo and in situ studies bridge the gap between in vitro (cell-based) and in vivo (whole organism) research. These investigations involve studying biological processes in tissues or organs that have been removed from an organism. This approach allows for the examination of a compound's effect in a more complex and physiologically relevant environment than cell cultures, while still allowing for a high degree of experimental control.

For example, the effects of a compound on blood platelet aggregation can be investigated ex vivo by treating an animal with the compound and then collecting blood to study platelet function. uodiyala.edu.iq Similarly, the anti-inflammatory effects of a substance can be assessed by measuring the inhibition of histamine-induced contractions in isolated ileum tissue. researchgate.net These types of studies provide valuable information about the mechanisms of action of a compound and its potential therapeutic effects before moving to more complex and costly in vivo studies.

The following interactive data table provides examples of ex vivo and in situ investigations for related alkaloids.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Oxyacanthine Sulfate and Analogs

Fundamental Principles of SAR in Complex Alkaloid Structures

The investigation into the structure-activity relationship (SAR) of complex alkaloids, such as those in the bisbenzylisoquinoline class, is fundamental to understanding how their intricate molecular architecture dictates their biological function. wikipedia.org SAR analysis allows for the identification of specific chemical groups, known as pharmacophores, that are responsible for a molecule's therapeutic effects. wikipedia.org For alkaloids, which are naturally occurring compounds often containing basic nitrogen atoms, this analysis is crucial for optimizing their activity and developing new therapeutic agents. florajournal.com

Complex alkaloids like oxyacanthine (B1194922) possess several key structural features that are central to SAR studies:

The Molecular Scaffold: The rigid three-dimensional framework of the bisbenzylisoquinoline core is a primary determinant of how the molecule interacts with its biological targets. Studies on various bisbenzylisoquinoline alkaloids indicate that the core structure, often consisting of two isoquinoline (B145761) units linked by ether bridges, is indispensable for certain biological activities, such as the inhibition of P-glycoprotein. nih.gov

Stereochemistry: The majority of natural products are chiral, and their three-dimensional arrangement has a critical impact on their biological action, influencing everything from target binding to metabolic processes. unimi.itlongdom.org The specific stereoconfiguration of bisbenzylisoquinoline alkaloids can determine their inhibitory activities, highlighting the importance of a precise spatial arrangement for interaction with biological receptors. nih.govdoaj.org

Identification of Key Structural Features Influencing Biological Action

The biological efficacy and selectivity of bisbenzylisoquinoline alkaloids are highly sensitive to their substitution patterns and stereochemistry. researchgate.net Research has shown that even minor changes to the peripheral functional groups can lead to significant shifts in biological activity. For example, in a study comparing several bisbenzylisoquinoline alkaloids, tetrandrine (B1684364) showed the strongest P-glycoprotein inhibitory effect, an activity attributed to its specific structural and stereochemical features. nih.gov

The stereochemistry at the chiral centers of the bisbenzylisoquinoline core is a critical factor. nih.gov Different stereoisomers of the same alkaloid can exhibit vastly different potencies and even different biological activities altogether. nih.gov This stereoselectivity suggests a highly specific interaction between the alkaloid and its biological target, where only a particular three-dimensional arrangement allows for optimal binding and subsequent biological response. unimi.it This principle is a cornerstone of drug development, as isolating the most active and selective stereoisomer is often a key objective. longdom.org

The following table summarizes the P-glycoprotein inhibitory effects of several bisbenzylisoquinoline alkaloids, illustrating the impact of their structural differences. nih.gov

| Alkaloid | Relative P-glycoprotein Inhibitory Effect |

| Tetrandrine | Strongest |

| Fangchinoline | Strong |

| Cepharanthine (B1668398) | Strong |

| Berbamine (B205283) | Weaker |

| Isotetrandrine | Weaker |

| Dauricine | Little to no effect |

| Armepavine | Little to no effect |

This table is based on the comparative data provided in the referenced study and indicates the relative, not absolute, inhibitory potencies. nih.gov

The introduction of a sulfate (B86663) group to a molecule, a process known as sulfation, can significantly alter its physicochemical properties and biological activity. nih.gov Sulfation is a common metabolic process in plants and can lead to the formation of more water-soluble compounds. nih.gov While direct studies on oxyacanthine sulfate are limited, the general effects of sulfation on flavonoids and other secondary metabolites provide insight into the potential role of the sulfate moiety. nih.gov

Key effects of sulfation include:

Increased Hydrophilicity: The addition of a sulfate group makes the molecule more polar and water-soluble. researchgate.net This can affect its absorption, distribution, and excretion profile.

Altered Target Binding: The negatively charged sulfate group can introduce new ionic interactions with biological targets, potentially enhancing binding affinity and potency. nih.gov

Detoxification and Signaling: In plants, sulfation can play a role in detoxification and signaling pathways. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net This approach is particularly valuable in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. researchgate.net

The development of a predictive QSAR model involves several key steps:

Data Collection: A dataset of compounds with known biological activities is compiled. For example, a study on 1,3-dioxoisoindoline-4-aminoquinolines used a set of 36 compounds with measured antiplasmodial activities. nih.gov

Molecular Descriptor Calculation: Various physicochemical and structural properties, known as descriptors, are calculated for each molecule. These can include electronic, steric, and hydrophobic parameters. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that links the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power and robustness of the model are rigorously tested using internal and external validation techniques. researchgate.netmdpi.com

QSAR studies on various classes of alkaloids have successfully developed predictive models for a range of biological activities, including anti-inflammatory and anticancer effects. nih.govresearchgate.net For instance, a QSAR study on diterpenoid alkaloids with anti-inflammatory activity yielded a highly predictive model (R² = 0.981), demonstrating the close relationship between the structure and activity of these compounds. nih.gov Such models can guide the synthesis of new analogs with potentially improved therapeutic properties. nih.gov The ultimate goal is to use these validated models to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. researchgate.net

Challenges, Theoretical Considerations, and Future Research Trajectories

Theoretical Contributions to Alkaloid Pharmacology and Drug Discovery

Hypothesis Generation and Validation in Chemical Biology

The exploration of Oxyacanthine (B1194922) Sulfate (B86663) within chemical biology is characterized by the generation of hypotheses based on observed activities and in silico predictions, followed by rigorous experimental validation.

Hypothesis Generation: Initial hypotheses regarding Oxyacanthine Sulfate's biological roles are often derived from its reported pharmacological effects and computational studies. For instance, in silico analyses have suggested potential anti-SARS-CoV-2 activity by indicating high affinity with the SARS-CoV-2 main protease (Mpro) researchgate.netnih.gov. This generates a hypothesis that this compound may act as a direct inhibitor of viral enzymes crucial for replication. Furthermore, its documented antimicrobial activity against bacteria such as Staphylococcus aureus bellarmine.edu and its role as a urease inhibitor propose hypotheses related to its direct impact on microbial cellular processes or specific enzymatic targets. Research into its potential in neurodegenerative diseases, such as Alzheimer's, suggests hypotheses concerning its interaction with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) psu.edu.

Validation Challenges: Validating these hypotheses in chemical biology presents several challenges. The in silico predictions require robust experimental confirmation through in vitro enzyme assays and cell-based studies to establish direct target engagement and biological relevance nih.govnih.gov. A significant challenge arises from the structural similarity of this compound to other bisbenzylisoquinoline alkaloids, such as berbamine (B205283), which can complicate the attribution of specific biological effects to this compound alone researchgate.net. Therefore, rigorous validation necessitates the use of orthogonal experimental methods and the inclusion of inactive analogs as controls to confirm on-target activity nih.gov. Furthermore, understanding the precise molecular targets and the downstream cellular consequences of this compound's interaction with these targets remains a critical area for future investigation.

Data Table 1: Cholinesterase Inhibition Activity of Bisbenzylisoquinoline Alkaloids This table illustrates the comparative activity of this compound and a related compound against cholinesterases, relevant to hypotheses concerning neurodegenerative diseases.

| Compound | Target Enzyme | Horse BChE IC50 (µM) | Human BChE IC50 (µM) | Reference |

| E6 berbamine | BChE | 4.20 ± 0.21 | 2.14 ± 0.07 | psu.edu |

| This compound | BChE | 4.10 ± 0.20 | 1.89 ± 0.07 | psu.edu |

Expanding the Fundamental Understanding of Natural Product Mechanisms

Elucidating the fundamental mechanisms of action for natural products like this compound is a complex endeavor, requiring detailed investigation into its molecular interactions and cellular effects.

Challenges in Understanding Mechanisms: A primary challenge in understanding the mechanisms of natural products is their often pleiotropic nature, meaning they can influence multiple biological pathways simultaneously mdpi.comresearchgate.net. For this compound, deciphering its specific mechanism involves understanding how its unique chemical structure, including the sulfate counterion, affects its solubility, bioavailability, and interaction with various biological targets . Differentiating its precise mode of action from those of structurally similar compounds, such as berbamine, is also a significant hurdle that requires detailed comparative studies researchgate.net.

Expanding Mechanistic Knowledge: Research efforts are focused on expanding the fundamental understanding by detailing specific enzyme inhibition pathways and cellular processes. For instance, studies have identified Oxyacanthine as a urease inhibitor, providing insight into its potential therapeutic applications against urease-related diseases . Research into its anticancer effects has indicated its capacity to induce apoptosis in cancer cell lines, suggesting mechanisms involving programmed cell death pathways . Similarly, investigations into its antimicrobial properties contribute to understanding its effects on bacterial viability and growth bellarmine.edu. Future research should prioritize detailed mechanistic studies, including precise target identification, elucidation of signal transduction pathways affected, and comprehensive structure-activity relationship (SAR) analyses to pinpoint the structural features responsible for its diverse biological activities nih.gov.

Q & A

Q. What gaps exist in understanding this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Prioritize synthesis of analogs with modifications at the C3 and C12 positions to assess steric/electronic effects. Use comparative molecular field analysis (CoMFA) to generate 3D-QSAR models. Pair with functional assays (e.g., antiviral IC₅₀) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.